2,2-Dimethyl-1-oxa-8-aza-spiro[4.5]decane hydrochloride
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Overview
Description
2,2-Dimethyl-1-oxa-8-aza-spiro[4.5]decane hydrochloride is a chemical compound with the molecular formula C10H20ClNO. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-oxa-8-aza-spiro[4.5]decane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 2,2-dimethyl-1,3-dioxolane with an amine, followed by cyclization to form the spiro compound. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The compound is typically produced in solid form and requires careful handling and storage under inert atmosphere conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-oxa-8-aza-spiro[4.5]decane hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); often carried out in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or ketones, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
2,2-Dimethyl-1-oxa-8-aza-spiro[4.5]decane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-oxa-8-aza-spiro[4.5]decane hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1-oxa-8-aza-spiro[4.5]decane: Similar structure but without the hydrochloride group.
1,1-Dimethyl-2-oxa-8-aza-spiro[4.5]decane: Another spiro compound with slight structural variations.
7,9-Dimethyl-8-oxa-2-aza-spiro[4.5]decane-1,3-dione: A related compound with additional functional groups.
Uniqueness
2,2-Dimethyl-1-oxa-8-aza-spiro[4.5]decane hydrochloride is unique due to its specific spiro structure and the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity. These properties make it particularly valuable in certain chemical and biological applications .
Properties
IUPAC Name |
2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-9(2)3-4-10(12-9)5-7-11-8-6-10;/h11H,3-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEGWIXCRTZTRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(O1)CCNCC2)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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